![molecular formula C14H12N2O4 B14382081 4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid CAS No. 90183-34-9](/img/structure/B14382081.png)
4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid is an organic compound that features a benzoic acid core substituted with a hydroxy group and a pyridin-3-ylmethylcarbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid can be achieved through a multi-step process. One common method involves the reaction of benzoic acid with 3-pyridinecarboxaldehyde under acidic conditions to form the intermediate 3-(pyridin-3-yl)benzoic acid . This intermediate can then be further reacted with hydroxylamine and a suitable carbamoylating agent to introduce the hydroxy and carbamoyl groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid.
Reduction: Formation of 4-hydroxy-3-{[(pyridin-3-yl)methyl]amino}benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and carbamoyl groups can form hydrogen bonds with active sites, while the pyridin-3-yl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyridin-3-yl)benzoic acid: Lacks the hydroxy and carbamoyl groups, making it less versatile in terms of chemical reactivity.
4-Hydroxybenzoic acid: Lacks the pyridin-3-ylmethylcarbamoyl group, limiting its potential interactions with biological targets.
3-(Pyridin-4-yl)benzoic acid: Similar structure but with the pyridine ring in a different position, which can affect its binding properties and reactivity.
Uniqueness
4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid is unique due to the presence of both hydroxy and carbamoyl groups, which enhance its chemical versatility and potential for biological interactions. The combination of these functional groups with the pyridin-3-yl moiety allows for a wide range of applications in various fields.
Propiedades
Número CAS |
90183-34-9 |
|---|---|
Fórmula molecular |
C14H12N2O4 |
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
4-hydroxy-3-(pyridin-3-ylmethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C14H12N2O4/c17-12-4-3-10(14(19)20)6-11(12)13(18)16-8-9-2-1-5-15-7-9/h1-7,17H,8H2,(H,16,18)(H,19,20) |
Clave InChI |
UDTAFODBJVKLIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CNC(=O)C2=C(C=CC(=C2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


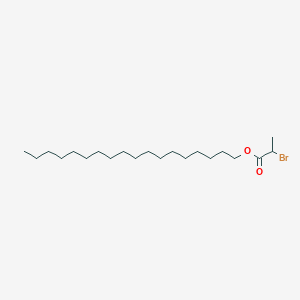
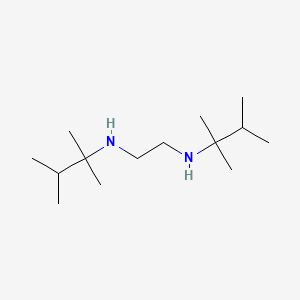

![3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole](/img/structure/B14382014.png)
![2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14382019.png)
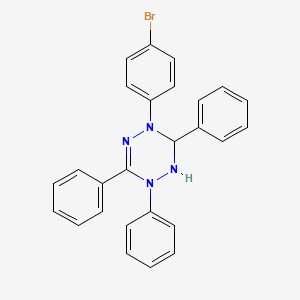
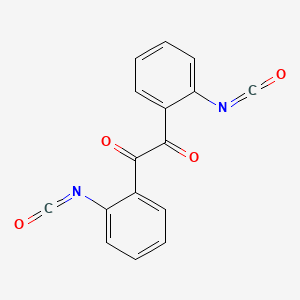
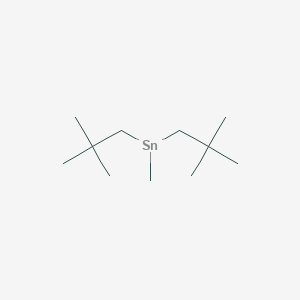
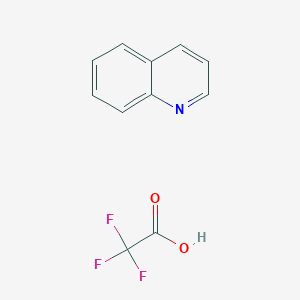
![4-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14382045.png)
![5-[2,3,5,6-Tetramethyl-4-(methylsulfanyl)phenyl]cyclohexane-1,3-dione](/img/structure/B14382047.png)
![Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin](/img/structure/B14382055.png)
![5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one](/img/structure/B14382058.png)

